

# Application Notes and Protocols for the Characterization of N,3-dimethylbutanamide

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## Compound of Interest

Compound Name: *n*,3-dimethylbutanamide

Cat. No.: B1633665

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These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of **N,3-dimethylbutanamide**. This document outlines detailed experimental protocols for chromatography and spectroscopy techniques and presents data in a clear, accessible format.

## Introduction

**N,3-dimethylbutanamide** is a chemical compound of interest in various fields of research and development. Accurate and robust analytical methods are essential for its identification, quantification, and quality control. This document provides detailed protocols for the analysis of **N,3-dimethylbutanamide** using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Physicochemical Properties

A summary of the key physicochemical properties of **N,3-dimethylbutanamide** is provided below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO[1][2]
Molecular Weight	115.17 g/mol [1][2]
CAS Number	21458-36-6[2]
Appearance	Inquire with supplier
Purity	Min. 95% (typical)[1]

## Chromatographic Methods

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **N,3-dimethylbutanamide**.

Experimental Protocol:

Sample Preparation:

- Dissolve a precisely weighed amount of **N,3-dimethylbutanamide** in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
- If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
- Transfer the sample to a 2 mL GC autosampler vial.

Instrumentation and Parameters:

Parameter	Recommended Setting
GC System	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 $\mu$ m film thickness) or equivalent non-polar column
Injection Mode	Split (e.g., 20:1) or Splitless
Injector Temperature	250°C
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp	280°C
Ion Source Temp	230°C
Quadrupole Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400
Solvent Delay	3 min

#### Expected Data:

The primary quantitative data point from the GC analysis is the Kovats retention index, which is a measure of the retention time of a compound normalized to the retention times of adjacent n-alkanes.

Parameter	Value
Kovats Retention Index (Standard non-polar column)	1069[2]

The mass spectrum of **N,3-dimethylbutanamide** will show a molecular ion peak (M<sup>+</sup>) and characteristic fragment ions that can be used for structural confirmation.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For amide compounds like **N,3-dimethylbutanamide**, reverse-phase HPLC is a suitable method.

Experimental Protocol:

Sample Preparation:

- Dissolve a known amount of **N,3-dimethylbutanamide** in the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 - 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis or Diode Array Detector (DAD)
Column	Discovery RP-Amide C16, 15 cm x 4.6 mm, 5 µm or Metasil ODS (C18), 150 mm x 4.6 mm, 5 µm <sup>[3]</sup>
Mobile Phase	Isocratic: Methanol/25mM Potassium Phosphate buffer, pH 3.0 (20:80, v/v) Gradient: Acetonitrile and Water with 1.0% Acetic Acid <sup>[3]</sup>
Flow Rate	1.0 mL/min <sup>[3]</sup>
Column Temperature	30°C
Detection Wavelength	210 nm or 254 nm
Injection Volume	10 µL

## Spectroscopic Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed for a complete characterization of **N,3-dimethylbutanamide**.

Experimental Protocol:

Sample Preparation:

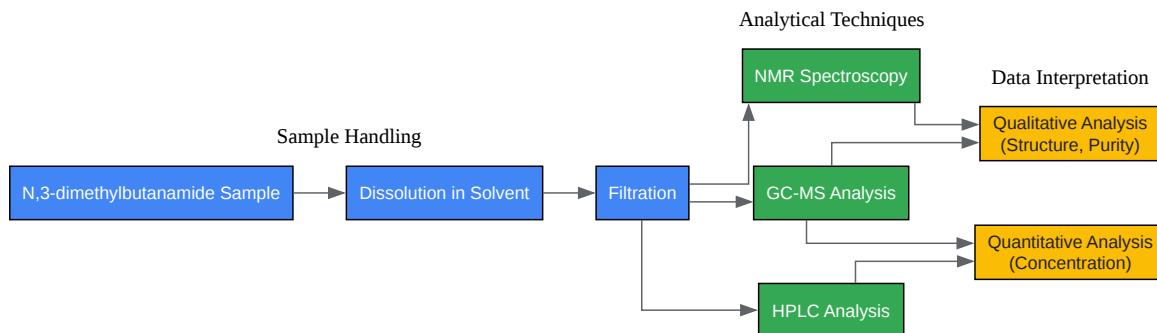
- Dissolve 5-10 mg of **N,3-dimethylbutanamide** in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Parameter	Recommended Setting
Spectrometer	Bruker Avance III 400 MHz or equivalent
Probe	5 mm BBFO probe
Solvent	CDCl <sub>3</sub>
Temperature	298 K
<sup>1</sup> H NMR Parameters	
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	4.0 s
Spectral Width	20 ppm
<sup>13</sup> C NMR Parameters	
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.2 s
Spectral Width	240 ppm

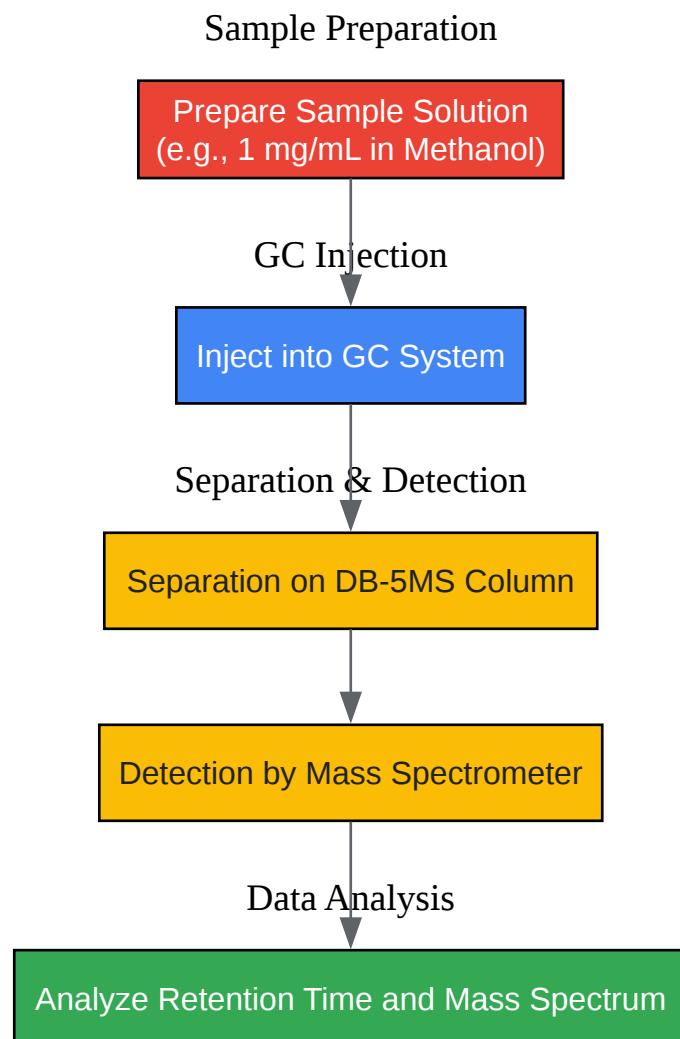
## Experimental Workflows

The following diagrams illustrate the logical workflows for the analytical characterization of **N,3-dimethylbutanamide**.



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**Caption:** General analytical workflow for **N,3-dimethylbutanamide** characterization.



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**Caption:** Detailed workflow for GC-MS analysis.

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## References

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